molecular formula C8H13ClN2O2 B1332808 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone CAS No. 565165-44-8

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone

Cat. No. B1332808
M. Wt: 204.65 g/mol
InChI Key: MPFZOVHTXAHCRJ-UHFFFAOYSA-N
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Description

The compound "1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone" is a chemical entity that appears to be related to piperazine derivatives, which are known for their various biological activities. Piperazine itself is a heterocyclic organic compound, consisting of a six-membered ring containing two nitrogen atoms at opposite positions in the ring. Derivatives of piperazine are often synthesized for research into their potential pharmacological properties.

Synthesis Analysis

The synthesis of piperazine derivatives can be complex, involving multiple steps to introduce various functional groups. For instance, the synthesis of a related compound, a 1,4-piperazine-2,5-dione, was achieved over six steps from ethyl 2-amino-4,7-dimethoxyindan-2-carboxylate with a yield of 23% . This process highlights the intricacies involved in the synthesis of such compounds, which may include the formation of amide bonds and the introduction of acetyl groups, as seen in the target compound.

Molecular Structure Analysis

Piperazine derivatives can crystallize in different polymorphic forms, which can be characterized by single-crystal X-ray analysis . These polymorphs can exhibit distinct hydrogen-bonding networks, which are crucial for the compound's stability and interactions. The molecular structure of such compounds is often analyzed in both solid-state and in solution using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy .

Chemical Reactions Analysis

The reactivity of piperazine derivatives can be influenced by the substituents attached to the piperazine ring. For example, the presence of an acetyl group can make the nitrogen atom a site for nucleophilic attack, while a chloroethyl group can participate in electrophilic reactions. The study of these compounds' reactivity is essential for understanding their potential as inhibitors or reactants in various chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperazine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of different functional groups can significantly affect these properties. For example, the introduction of an acetyl group can increase the lipophilicity of the compound, which is an important factor in drug design. The association constants of these compounds in solution, which can be extracted from NMR data, provide insight into their behavior in different solvents .

Case Studies

In a case study involving the design and synthesis of piperazine derivatives for biological activity, a series of 2-(benzyl(4-chlorophenyl)amino)-1-(piperazin-1-yl)ethanone derivatives were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase (RT) . The study utilized a molecular hybridization approach and in-silico predictions to design the compounds. The synthesized derivatives displayed varying degrees of potency against HIV-1 RT, with some compounds showing significant inhibitory activity and good safety indices . This demonstrates the potential of piperazine derivatives in the development of new therapeutic agents.

Scientific Research Applications

Antipsychotic Drug Development

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone derivatives have been investigated for their potential as antipsychotic drugs. Research has indicated that compounds like 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanone derivatives exhibit significant anti-dopaminergic and anti-serotonergic activity. These properties are crucial in the development of effective antipsychotic medications (Bhosale et al., 2014).

Anticancer Research

Compounds related to 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone have been synthesized and tested for their anticancer activities. For example, some 1,2,4-triazine derivatives bearing a piperazine amide moiety showed promise as antiproliferative agents against breast cancer cells (Yurttaş et al., 2014).

Antibacterial and Antifungal Activities

Various derivatives of 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone have been shown to possess antibacterial and antifungal properties. For instance, azole-containing piperazine derivatives demonstrated significant efficacy against a range of microbial strains (Gan et al., 2010). Another study synthesized chalcones containing piperazine or 2,5-dichlorothiophene moieties, which displayed potent antimicrobial activity (Tomar et al., 2007).

Anti-inflammatory Applications

Research has also been conducted on the anti-inflammatory properties of related compounds. For example, certain 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-methyl-4-nitro-1H-imidazole-1-yl) ethanone derivatives were synthesized and evaluated for their anti-inflammatory activity, showing significant results in vitro and in vivo studies (Ahmed et al., 2017).

properties

IUPAC Name

1-(4-acetylpiperazin-1-yl)-2-chloroethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13ClN2O2/c1-7(12)10-2-4-11(5-3-10)8(13)6-9/h2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPFZOVHTXAHCRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30365997
Record name 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone

CAS RN

565165-44-8
Record name 1-(4-Acetyl-piperazin-1-yl)-2-chloro-ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30365997
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-acetylpiperazin-1-yl)-2-chloroethan-1-one
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